(-)-Fenfluramine hydrochloride

anticonvulsant protective index neurotoxicity

(-)-Fenfluramine hydrochloride (CAS 3616-78-2) is the chirally pure levorotatory enantiomer with stereospecific serotonin-releasing activity and a superior protective index (PI 41.6 for l-norfenfluramine). Unlike the withdrawn (+)-enantiomer, it exhibits reduced serotonergic neurotoxicity, ensuring cleaner pharmacological readouts in chronic in vivo models. This compound is essential for anticonvulsant research targeting Dravet/Lennox-Gastaut syndromes and for enantioselective analytical method validation. Procure analytically verified ≥98% enantiopure material to ensure regulatory-compliant, reproducible results.

Molecular Formula C12H17ClF3N
Molecular Weight 267.72 g/mol
CAS No. 3616-78-2
Cat. No. B1672502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Fenfluramine hydrochloride
CAS3616-78-2
Synonyms(-)-Fenfluramine hydrochloride;  Fenfluramine l-form HCl;  l-Fenfluramine HCl; 
Molecular FormulaC12H17ClF3N
Molecular Weight267.72 g/mol
Structural Identifiers
SMILESCCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
InChIInChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m1./s1
InChIKeyZXKXJHAOUFHNAS-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-Fenfluramine Hydrochloride (CAS 3616-78-2): Chiral Specifications and Pharmacological Profile


(-)-Fenfluramine hydrochloride (CAS 3616-78-2), also designated (R)-(-)-Fenfluramine hydrochloride, is a chiral substituted amphetamine derivative with the molecular formula C₁₂H₁₇ClF₃N and a molecular weight of 267.72 g/mol. It exists as a white crystalline powder with a melting point range of 169–173°C, demonstrating solubility in chloroform, ethanol, and water while remaining insoluble in ether [1]. As the levorotatory enantiomer of racemic fenfluramine, this compound exhibits stereospecific pharmacological activity as a serotonin (5-HT) releasing agent, with differential binding and functional effects compared to its (+)-enantiomer at serotonergic and noradrenergic transporters [2]. The compound serves as an analytical reference standard for enantiomeric purity assessment and is employed in pharmacological research investigating serotonergic mechanisms and antiseizure activity in developmental and epileptic encephalopathies [3].

Why (-)-Fenfluramine Hydrochloride Cannot Be Interchanged with Racemate or (+)-Enantiomer


The chiral nature of fenfluramine precludes simple substitution between enantiomeric forms. Following administration of racemic fenfluramine, four distinct active chiral entities circulate systemically: d-fenfluramine, l-fenfluramine, d-norfenfluramine, and l-norfenfluramine [1]. These four stereoisomers exhibit divergent pharmacokinetic profiles, antiseizure potencies, neurotoxic activities, and therapeutic indices (protective index; PI), with l-norfenfluramine demonstrating a PI of 6.3 based on dose and 41.6 based on plasma concentrations—substantially higher than other enantiomeric forms [2]. The (+)-enantiomer (dexfenfluramine) preferentially releases serotonin but also produces dose-related, long-lasting reductions in serotonin axonal markers in animal models, a neurotoxic effect that differs in magnitude across stereoisomers [3]. Regulatory distinctions further underscore non-interchangeability: the racemate and (+)-enantiomer were withdrawn globally due to cardiovascular toxicity concerns, while the (-)-enantiomer-containing formulation Fintepla® received FDA approval for Dravet syndrome in 2020 and Lennox-Gastaut syndrome in 2022 [4]. Procurement of analytically verified (-)-fenfluramine hydrochloride is therefore essential for research applications where stereochemical identity determines both pharmacological outcomes and regulatory compliance.

Quantitative Differential Evidence: (-)-Fenfluramine Hydrochloride vs. Comparator Compounds


Therapeutic Index Superiority: l-Norfenfluramine vs. d-Norfenfluramine in Mouse MES Model

The protective index (PI), defined as TD₅₀/ED₅₀, serves as a critical metric for differentiating therapeutic utility among fenfluramine stereoisomers. In the mouse maximal electroshock (MES) seizure model, l-norfenfluramine—the primary active metabolite of (-)-fenfluramine—exhibited a PI of 6.3 when calculated using administered doses, and a substantially higher PI of 41.6 when calculated using plasma concentrations [1]. In contrast, d-norfenfluramine demonstrated the lowest PI among the four enantiomers evaluated, driven by its higher neurotoxic activity despite possessing the highest antiseizure potency (ED₅₀ = 3.3 mg/kg vs. l-norfenfluramine ED₅₀ = 4.8 mg/kg) [2]. This quantifiable difference in safety margin directly impacts compound selection for in vivo pharmacology studies.

anticonvulsant protective index neurotoxicity maximal electroshock

Comparative Antiseizure Potency: l-Fenfluramine vs. Racemate in Audiogenic Seizure Model

In the DBA/2 mouse audiogenic seizure model, l-fenfluramine demonstrated an ED₅₀ of 17.7 mg/kg for seizure protection, compared to racemic d,l-fenfluramine which exhibited an ED₅₀ of 10.2 mg/kg [1]. The 1.7-fold lower potency of l-fenfluramine relative to the racemate must be interpreted in context: racemic fenfluramine contains both d- and l-enantiomers, and the observed potency represents the composite activity of multiple stereoisomers and their metabolites. Notably, l-norfenfluramine (the metabolite of l-fenfluramine) was 9 times more potent than d,l-fenfluramine (ED₅₀ = 1.2 mg/kg vs. 10.2 mg/kg) and 15 times more potent than l-fenfluramine itself [2], indicating that parent compound potency alone does not predict ultimate pharmacological effect due to stereospecific metabolism.

anticonvulsant ED₅₀ audiogenic seizure DBA/2 mice

Stereospecific Neurotoxicity: Comparative Serotonin Depletion by Fenfluramine Enantiomers

The fenfluramine enantiomers exhibit stereospecific differences in their capacity to produce long-term serotonin (5-HT) depletion in animal brain regions. Following administration of the d-enantiomers of both fenfluramine and norfenfluramine, significant decreases were observed across all serotonergic markers assayed [1]. This differential neurotoxicity is clinically relevant: fenfluramine and dexfenfluramine (the d-enantiomer) have been demonstrated to damage brain serotonin neurons in animal studies, with dose-related, long-lasting reductions in serotonin axonal markers observed across all animal species tested and with all routes of drug administration [2]. While direct quantitative head-to-head comparisons of 5-HT depletion magnitude between (-)- and (+)-fenfluramine at matched doses are limited in the published literature, the consistent observation that d-enantiomers produce greater serotonergic neurotoxicity establishes a stereochemical basis for compound selection in long-term in vivo neuropharmacology studies.

neurotoxicity serotonin depletion 5-HT stereoisomer

Physicochemical Differentiation: Enantiomeric Purity Requirements for Analytical Reference Standards

(-)-Fenfluramine hydrochloride exhibits distinct chiral chromatographic behavior that enables its use as an analytical reference standard. Enantioselective HPLC methods employing chiral columns can separate d- and l-enantiomers of fenfluramine and norfenfluramine, with the chiral method applied for determination of D- and L-enantiomers in biological matrices including rat plasma [1]. Using chiral solvating agents and ¹⁹F NMR spectroscopy, enantiomeric purity can be determined to approximately 1% minor enantiomer . In reversed-phase HPLC analysis, (-)-fenfluramine hydrochloride can be resolved using simple conditions with mobile phase containing acetonitrile, water, and phosphoric acid [2]. These analytical characteristics are critical for laboratories requiring certified reference materials with documented enantiomeric purity for method validation, impurity profiling, or pharmacokinetic studies requiring stereospecific quantitation.

chiral chromatography enantiomeric purity HPLC reference standard

Evidence-Backed Application Scenarios for (-)-Fenfluramine Hydrochloride (CAS 3616-78-2)


Stereospecific Anticonvulsant Pharmacology Studies in Rodent Seizure Models

(-)-Fenfluramine hydrochloride and its active metabolite l-norfenfluramine are appropriate for anticonvulsant pharmacology research where a favorable protective index is required. Studies in mouse MES models demonstrate that l-norfenfluramine achieves a PI of 41.6 based on plasma concentrations, substantially exceeding the safety margin of d-norfenfluramine [1]. Researchers investigating the serotonergic mechanisms of seizure suppression should utilize the pure (-)-enantiomer to avoid confounding effects from the more neurotoxic (+)-enantiomer and to enable accurate correlation between plasma/brain concentrations and antiseizure efficacy [2]. This compound is particularly relevant for studies modeling Dravet syndrome and Lennox-Gastaut syndrome pharmacology, as these are the FDA-approved indications for fenfluramine-containing therapy [3].

Chiral Pharmacokinetic and Metabolism Studies Requiring Enantiomer-Specific Quantitation

(-)-Fenfluramine hydrochloride serves as an essential analytical reference standard for laboratories conducting stereospecific pharmacokinetic investigations. Following administration of racemic fenfluramine, four distinct chiral entities circulate, necessitating enantioselective analytical methods for accurate quantitation [1]. The pure (-)-enantiomer reference material enables calibration of chiral HPLC methods that achieve baseline resolution of d- and l-enantiomers in biological matrices including plasma and brain tissue [2]. Additionally, the compound can be employed in CYP2D6 metabolism studies, as fenfluramine metabolism is partially inhibited by quinidine (CYP2D6, 48% inhibition), providing a model substrate for investigating stereoselective cytochrome P450 metabolism [3].

Serotonergic Neuropharmacology with Reduced Neurotoxicity Confounds

For chronic in vivo studies investigating serotonergic neurotransmission and behavior, (-)-fenfluramine hydrochloride may offer reduced serotonergic neurotoxicity compared to the (+)-enantiomer or racemate. The d-enantiomers of fenfluramine and norfenfluramine produce significant decreases in all serotonergic markers assayed and cause dose-related, long-lasting reductions in serotonin axonal markers across multiple species [1]. By selecting the (-)-enantiomer for studies exceeding 7-14 days duration, researchers can potentially reduce confounding neurodegenerative effects that would otherwise complicate interpretation of behavioral outcomes or neurochemical measurements [2]. This is particularly relevant for studies examining the relationship between serotonin release magnitude and functional outcomes in cognitive or affective behavioral assays.

Analytical Method Development and Validation in Regulated Laboratories

(-)-Fenfluramine hydrochloride with documented enantiomeric purity (≥98%) is suitable for analytical method development and validation in pharmaceutical quality control and forensic toxicology settings. The compound can be analyzed by reversed-phase HPLC with simple mobile phase conditions, and chiral methods using appropriate columns achieve baseline separation of enantiomers [1]. Enantiomeric purity can be verified to approximately 1% minor enantiomer using ¹⁹F NMR spectroscopy with chiral solvating agents [2]. This reference material supports method validation for impurity profiling, stability-indicating assays, and bioanalytical method development requiring stereospecific quantitation in compliance with ICH and FDA guidance for chiral drug substances [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Fenfluramine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.